1-(5-Fluoropyridin-2-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Fluoropyridin-2-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is a complex organic compound that features both fluorine and trifluoromethyl groups attached to pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Fluoropyridin-2-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine typically involves multi-step organic reactions. One common approach is to start with the respective fluoropyridine and trifluoromethylpyridine derivatives, which are then subjected to nucleophilic substitution reactions with piperazine. The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-(5-Fluoropyridin-2-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, especially involving the fluorine atoms on the pyridine rings.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: K2CO3 in DMF or other polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to the formation of partially or fully reduced piperazine derivatives .
Scientific Research Applications
1-(5-Fluoropyridin-2-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(5-Fluoropyridin-2-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine involves its interaction with specific molecular targets. The fluorine and trifluoromethyl groups enhance its binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(5-Trifluoromethyl-2-pyridinyl)piperazine: Similar in structure but lacks the fluorine atom on the pyridine ring.
1-(5-Fluoropyridin-2-yl)piperazine: Similar but does not have the trifluoromethyl group.
Uniqueness
1-(5-Fluoropyridin-2-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is unique due to the presence of both fluorine and trifluoromethyl groups, which confer distinct chemical properties such as increased lipophilicity and enhanced binding affinity to biological targets .
Properties
Molecular Formula |
C15H14F4N4 |
---|---|
Molecular Weight |
326.29 g/mol |
IUPAC Name |
1-(5-fluoropyridin-2-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine |
InChI |
InChI=1S/C15H14F4N4/c16-12-2-4-14(21-10-12)23-7-5-22(6-8-23)13-3-1-11(9-20-13)15(17,18)19/h1-4,9-10H,5-8H2 |
InChI Key |
JJBTVNGIIQACDS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C3=NC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.